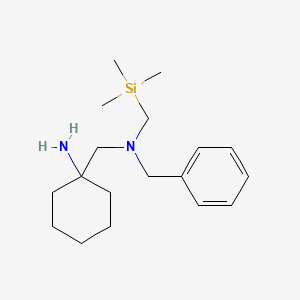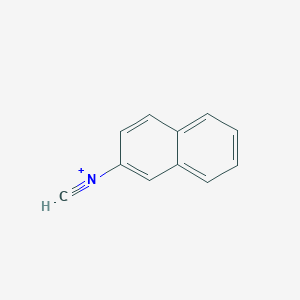
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine is an organosilicon compound with the molecular formula C18H32N2Si. This compound is known for its unique structural features, which include a cyclohexane ring, a benzyl group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine can be synthesized using the silicon amine protocol (SLAP). This involves the reaction of aldehydes or ketones with the compound in the presence of a photocatalyst such as Ir[(ppy)2dtbbpy]PF6. The reaction is typically carried out under mild conditions, and the product is obtained in high yield .
Industrial Production Methods
The industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
化学反应分析
Types of Reactions
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of piperazines and other nitrogen-containing heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of 1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can participate in silicon-based reactions, while the benzyl and cyclohexanamine groups can interact with other molecules through various chemical pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
1-((Benzyl(methyl)amino)methyl)cyclohexanamine: Similar structure but lacks the trimethylsilyl group.
1-((Benzyl((dimethylsilyl)methyl)amino)methyl)cyclohexanamine: Contains a dimethylsilyl group instead of a trimethylsilyl group.
1-((Phenyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine: Contains a phenyl group instead of a benzyl group.
Uniqueness
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in silicon-based reactions and as a reagent in synthetic organic chemistry.
属性
分子式 |
C18H32N2Si |
|---|---|
分子量 |
304.5 g/mol |
IUPAC 名称 |
1-[[benzyl(trimethylsilylmethyl)amino]methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C18H32N2Si/c1-21(2,3)16-20(14-17-10-6-4-7-11-17)15-18(19)12-8-5-9-13-18/h4,6-7,10-11H,5,8-9,12-16,19H2,1-3H3 |
InChI 键 |
HHDPYUUHZQUCNL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CN(CC1=CC=CC=C1)CC2(CCCCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)



![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)

![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)





